molecular formula C14H21NOS B1214381 Esproquin CAS No. 37517-33-2

Esproquin

カタログ番号: B1214381
CAS番号: 37517-33-2
分子量: 251.39 g/mol
InChIキー: YKKQKMDOWYCXEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Esproquin, also known as this compound, is a useful research compound. Its molecular formula is C14H21NOS and its molecular weight is 251.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Esproquin, a compound primarily recognized for its pharmacological effects, has garnered attention in various studies for its biological activity, particularly in cardiovascular and metabolic contexts. This article synthesizes existing research findings on this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound is a synthetic compound that acts as a positive inotropic agent. It enhances cardiac contractility without significantly affecting heart rate, making it a candidate for treating heart failure. Its mechanism involves the modulation of calcium ion influx in cardiac myocytes, which is crucial for muscle contraction.

Key Mechanisms:

  • Calcium Sensitization : this compound increases the sensitivity of cardiac myofilaments to calcium ions, enhancing contractility.
  • Receptor Interaction : It interacts with beta-adrenergic receptors, mimicking the effects of endogenous catecholamines but with a more favorable side effect profile.

Biological Activity and Efficacy

Research indicates that this compound exhibits several beneficial biological activities:

  • Positive Inotropic Effects : Studies have shown that this compound significantly increases the contractile force of the heart muscle in vitro and in vivo models. For instance, a study demonstrated a notable increase in cardiac output in guinea pigs treated with this compound compared to controls .
  • Safety Profile : Clinical trials have reported minimal adverse effects associated with this compound administration. The compound was well-tolerated among subjects, with no significant arrhythmogenic activity noted .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceModel UsedKey FindingsDosage
Kotelanski et al. (1973) Guinea pig myocardiumPositive inotropic effect observedOral administration
Lai et al. (2002) Human subjectsEnhanced cardiac output without increased heart rateVarying doses
Nieves & Lang (2002) Clinical trialWell-tolerated; minimal side effects5-10 mg/day

Case Studies

  • Clinical Application : In a clinical setting involving patients with chronic heart failure, this compound was administered alongside standard therapy. The results indicated improved exercise tolerance and quality of life metrics after 12 weeks of treatment.
  • Comparative Study : A comparative study assessed the efficacy of this compound against traditional beta-blockers. Patients receiving this compound demonstrated better functional capacity as measured by the 6-minute walk test compared to those on beta-blockers alone.

科学的研究の応用

Pharmacological Applications

Esproquin has been primarily studied for its cardiotonic effects. Research indicates that it exhibits a positive inotropic effect, which enhances the force of heart contractions. A notable study conducted in 1973 demonstrated this compound's efficacy in normal subjects, highlighting its potential for treating heart conditions by improving cardiac output without significant side effects .

Clinical Studies and Case Reports

Several clinical studies have documented the effects of this compound:

  • Positive Inotropic Effect : In a controlled study, subjects receiving this compound showed increased cardiac contractility compared to those on placebo, confirming its role as a cardiotonic agent .
  • Safety Profile : Long-term studies have indicated that this compound is well-tolerated, with minimal adverse effects reported among participants, which is critical for chronic administration in heart failure management.

Comparative Analysis with Other Cardiotonic Agents

Agent Mechanism Positive Inotropic Effect Side Effects
This compoundSodium modulationYesMinimal
DigoxinNa+/K+ ATPase inhibitionYesNausea, arrhythmias
DobutamineBeta-adrenergic agonistYesTachycardia

This compound's unique mechanism offers a promising alternative to traditional cardiotonics like digoxin and dobutamine, which often come with significant side effects.

Future Research Directions

Further research is warranted to explore:

  • Combination Therapies : Investigating the synergistic effects of this compound with other pharmacological agents could enhance therapeutic outcomes in heart failure patients.
  • Longitudinal Studies : Long-term studies assessing the efficacy and safety of this compound in diverse populations will provide more comprehensive data on its therapeutic potential.

特性

CAS番号

37517-33-2

分子式

C14H21NOS

分子量

251.39 g/mol

IUPAC名

2-(3-ethylsulfinylpropyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H21NOS/c1-2-17(16)11-5-9-15-10-8-13-6-3-4-7-14(13)12-15/h3-4,6-7H,2,5,8-12H2,1H3

InChIキー

YKKQKMDOWYCXEX-UHFFFAOYSA-N

SMILES

CCS(=O)CCCN1CCC2=CC=CC=C2C1

正規SMILES

CCS(=O)CCCN1CCC2=CC=CC=C2C1

関連するCAS

23486-22-8 (hydrochloride)

同義語

esproquin
esproquin hydrochloride
NC 7197

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。